molecular formula C10H12BrNO2 B3184678 Methyl 2-(2-aminoethyl)-5-bromobenzoate CAS No. 1131587-84-2

Methyl 2-(2-aminoethyl)-5-bromobenzoate

Cat. No.: B3184678
CAS No.: 1131587-84-2
M. Wt: 258.11 g/mol
InChI Key: AVJGDSYBQXZDGM-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminoethyl)-5-bromobenzoate (CAS: 1638487-45-2) is a brominated aromatic ester featuring a 2-aminoethyl substituent at the 2-position of the benzoate ring. Its molecular formula is C₁₀H₁₁BrNO₂ (or C₉H₁₁BrClNO₂ for its hydrochloride salt), with a molecular weight of 280.55 g/mol (hydrochloride form). It is frequently utilized as a synthetic intermediate in pharmaceutical and heterocyclic chemistry .

Properties

IUPAC Name

methyl 2-(2-aminoethyl)-5-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-14-10(13)9-6-8(11)3-2-7(9)4-5-12/h2-3,6H,4-5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJGDSYBQXZDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661009
Record name Methyl 2-(2-aminoethyl)-5-bromobenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID50661009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131587-84-2
Record name Methyl 2-(2-aminoethyl)-5-bromobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131587-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(2-aminoethyl)-5-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-aminoethyl)-5-bromobenzoate typically involves the following steps:

    Bromination: The starting material, methyl benzoate, undergoes bromination at the 5-position using bromine in the presence of a catalyst such as iron(III) bromide.

    Amination: The brominated product is then subjected to a nucleophilic substitution reaction with 2-aminoethanol to introduce the aminoethyl group at the 2-position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminoethyl)-5-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Imines or amides.

    Reduction: De-brominated benzoate derivatives.

    Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-aminoethyl)-5-bromobenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminoethyl)-5-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
Methyl 2-(2-aminoethyl)-5-bromobenzoate C₁₀H₁₁BrNO₂ (base) 256.11 (base) 2-aminoethyl, 5-bromo, methyl ester Intermediate for heterocycles/drugs
Methyl 2-amino-5-bromobenzoate C₈H₈BrNO₂ 230.06 2-amino, 5-bromo, methyl ester Benzothiazine synthesis
Methyl 2-[(4-biphenylylcarbonyl)amino]-5-bromobenzoate C₂₁H₁₆BrNO₃ 410.27 Biphenyl carbonyl, 5-bromo, methyl ester High molecular weight; bulkier structure
Ethyl 2-amino-3-bromo-5-methylbenzoate C₁₀H₁₂BrNO₂ 258.12 3-bromo, 5-methyl, ethyl ester Lipophilic derivative
Methyl 5-(2-bromoacetyl)-2-propoxy-benzoate C₁₂H₁₂BrNO₄ 322.14 2-propoxy, 5-bromoacetyl Reactive bromoacetyl group
Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate C₁₁H₁₄BrNO₄S 368.26 Methylsulfonylamino, 5-bromo Electron-withdrawing sulfonyl group

Comparative Analysis

Substituent Effects on Reactivity and Solubility
  • Methyl 2-amino-5-bromobenzoate: The direct 2-amino group on the benzene ring enhances planarity (evidenced by crystallographic data with torsion angles near 180°) , favoring solid-state packing and higher melting points. Its simpler structure makes it a preferred intermediate for benzothiazine synthesis .
  • The hydrochloride salt form (C₉H₁₁BrClNO₂) further enhances aqueous solubility but may reduce thermal stability .
  • Methyl 2-[(4-biphenylylcarbonyl)amino]-5-bromobenzoate: The biphenyl group increases hydrophobicity and steric bulk, likely reducing solubility but enhancing binding affinity in hydrophobic pockets, relevant in drug design .
Electronic and Steric Effects
  • The ethyl ester group increases lipophilicity, favoring membrane permeability .
  • Methyl 5-(2-bromoacetyl)-2-propoxy-benzoate : The bromoacetyl group is highly electrophilic, making this compound reactive in cross-coupling or alkylation reactions. The propoxy group adds steric bulk and hydrophobicity .
  • Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate: The sulfonyl group is strongly electron-withdrawing, increasing the acidity of the adjacent NH group and stabilizing negative charges, which could be advantageous in catalytic or binding applications .

Biological Activity

Methyl 2-(2-aminoethyl)-5-bromobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position of a benzoate ring, along with an aminoethyl side chain. This combination imparts distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of PqsD, an enzyme involved in the virulence of Pseudomonas aeruginosa, making it a candidate for developing treatments against infections caused by this pathogen .
  • Antiviral Activity : It is also explored for its role in the synthesis of inhibitors targeting the NS5b RNA polymerase of the hepatitis C virus, indicating its potential in antiviral drug development .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its effectiveness against Pseudomonas aeruginosa highlights its potential as a therapeutic agent in treating bacterial infections. The inhibition of PqsD disrupts the bacterial quorum sensing mechanism, which is crucial for biofilm formation and virulence .

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines. The compound's mechanism may involve apoptosis induction or cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

Case Studies and Research Findings

  • Study on PqsD Inhibition :
    • A study demonstrated that this compound effectively inhibits PqsD activity, leading to reduced virulence in Pseudomonas aeruginosa. The study utilized biochemical assays to confirm the binding affinity and inhibitory effects on bacterial growth .
  • Antiviral Applications :
    • In another research effort, this compound was incorporated into a series of compounds aimed at inhibiting the NS5b polymerase. The results indicated promising antiviral activity, suggesting that modifications to the core structure could enhance efficacy against hepatitis C virus.
  • Cytotoxicity Studies :
    • Cytotoxicity assays conducted on various cancer cell lines revealed that this compound could inhibit cell proliferation significantly. The study measured cell viability using MTT assays and observed dose-dependent effects, warranting further investigation into its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundPqsD inhibitor; AntiviralEnzyme inhibition; Disruption of quorum sensing
Methyl 2-amino-5-bromobenzoateAntimicrobial; AntiviralSimilar mechanisms; Focus on different targets
Ethyl 5-bromo-2-morpholinobenzoateBuilding block in organic synthesisVarious substitution reactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(2-aminoethyl)-5-bromobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-aminoethyl)-5-bromobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.